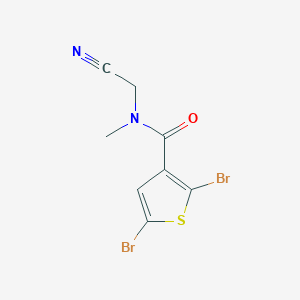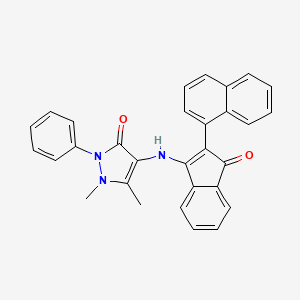
1-(Pyridin-2-carbonyl)piperidin-3-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(Pyridine-2-carbonyl)piperidine-3-carboxylic acid" is a molecule that features both a pyridine and a piperidine ring. The pyridine ring is known to participate in various supramolecular interactions due to its nitrogen atom, which can act as a hydrogen bond acceptor . Piperidine rings are common in many biologically active molecules and are often synthesized to create chiral centers in drug molecules . The carboxylic acid groups present in the molecule can engage in hydrogen bonding and are reactive sites for further chemical modifications .
Synthesis Analysis
The synthesis of piperidine derivatives can be achieved through various methods. One approach involves a biocatalytic cascade using carboxylic acid reductase (CAR), ω-transaminase (ω-TA), and imine reductase (IRED) enzymes to convert keto acids or keto aldehydes into substituted piperidines . Another method includes oxidative decarboxylation followed by β-iodination of amino acids to introduce different substituents into the piperidine ring . Additionally, the reaction of piperidine derivatives with tartaric acid can lead to diastereomeric complexes, which are useful for structural and spectroscopic studies .
Molecular Structure Analysis
The molecular structure of compounds related to "1-(Pyridine-2-carbonyl)piperidine-3-carboxylic acid" can be analyzed through X-ray crystallography, which reveals the occurrence of specific supramolecular synthons in the crystal structures . The pyridine and piperidine rings can adopt various conformations, and the carboxylic acid groups can participate in different hydrogen bonding patterns, influencing the overall molecular geometry .
Chemical Reactions Analysis
The carboxylic acid moiety in "1-(Pyridine-2-carbonyl)piperidine-3-carboxylic acid" can undergo reactions typical of carboxylic acids, such as esterification, amidation, and decarboxylation . The pyridine ring can engage in electrophilic substitution reactions due to the electron-rich nature of the nitrogen atom . Additionally, the piperidine ring can be functionalized through various reactions, including Claisen rearrangement and complexation with metals .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(Pyridine-2-carbonyl)piperidine-3-carboxylic acid" and related compounds can be influenced by their molecular structure. The presence of carboxylic acid groups typically increases solubility in polar solvents and allows for the formation of salts and zwitterions . The pyridine and piperidine rings contribute to the compound's basicity and can affect its boiling and melting points . The ability to form hydrogen bonds and participate in π-π stacking interactions can also impact the compound's crystallinity and stability .
Wissenschaftliche Forschungsanwendungen
- Piperidinonderivate haben sich als potenzielle Antitumormittel gezeigt. Forscher haben ihre Auswirkungen auf Krebszelllinien untersucht, einschließlich Brustkrebs. Beispielsweise hemmt Piperin, ein natürliches Piperidinon, den Akt-Signalweg in Brustkrebszellen .
Antitumoreigenschaften
Diese Anwendungen unterstreichen die Vielseitigkeit von Piperidinonen in verschiedenen wissenschaftlichen Kontexten. Forscher erforschen weiterhin ihre Synthese, Wirkmechanismen und potenziellen therapeutischen Vorteile . Wenn Sie weitere Details oder zusätzliche Anwendungen benötigen, können Sie gerne fragen! 😊
Wirkmechanismus
Target of Action
Compounds with a piperidine nucleus have been known to interfere with specific molecules involved in the growth and proliferation of cancer cells .
Mode of Action
It’s worth noting that piperidine derivatives have been suggested to undergo a series of successive protonations, with the product configuration determined by the stereoselective enamine protonation .
Biochemical Pathways
It’s worth noting that pyridine-2-carboxylic acid and its derivatives are known to act as chelating agents in coordination complexes of metal ions .
Result of Action
It’s worth noting that compounds with a piperidine nucleus have been known to show powerful antioxidant action due to their capability of hindering or suppressing free radicals .
Eigenschaften
IUPAC Name |
1-(pyridine-2-carbonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(10-5-1-2-6-13-10)14-7-3-4-9(8-14)12(16)17/h1-2,5-6,9H,3-4,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSSUXMJWSBYLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
926246-86-8 |
Source


|
| Record name | 1-(pyridine-2-carbonyl)piperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea](/img/structure/B2515080.png)
![3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2515081.png)



![N-(4,5-dimethylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2515089.png)




![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2515096.png)


![2-(4-chlorophenyl)-1-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2515103.png)